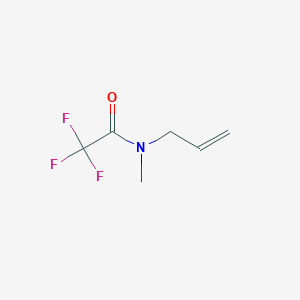
1,3-Bis(4-methylsulfinylbutyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(4-methylsulfinylbutyl)thiourea is an organosulfur compound with the molecular formula C({11})H({24})N({2})O({2})S(_{3}). This compound is characterized by the presence of two 4-methylsulfinylbutyl groups attached to a central thiourea moiety. Thiourea derivatives are known for their diverse biological and chemical properties, making them significant in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(4-methylsulfinylbutyl)thiourea typically involves the reaction of 4-methylsulfinylbutylamine with thiophosgene or a similar thiocarbonyl reagent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate. The general reaction scheme is as follows:
[ \text{4-methylsulfinylbutylamine} + \text{thiophosgene} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(4-methylsulfinylbutyl)thiourea undergoes various chemical reactions, including:
Oxidation: The sulfinyl groups can be further oxidized to sulfone groups using oxidizing agents like hydrogen peroxide or peracids.
Reduction: The sulfinyl groups can be reduced to sulfide groups using reducing agents such as lithium aluminum hydride.
Substitution: The thiourea moiety can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; usually performed under anhydrous conditions.
Substitution: Various nucleophiles like amines or alcohols; reaction conditions depend on the nucleophile used.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of substituted thiourea derivatives.
Scientific Research Applications
1,3-Bis(4-methylsulfinylbutyl)thiourea has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,3-Bis(4-methylsulfinylbutyl)thiourea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form strong hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. Its sulfinyl groups can undergo redox reactions, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 1,1′-(Ethane-1,2-diyl)bis(3-phenylthiourea)
- 1,1′-(Propane-1,3-diyl)bis(3-phenylthiourea)
- 1,1′-(Butane-1,4-diyl)bis(3-phenylthiourea)
Uniqueness
1,3-Bis(4-methylsulfinylbutyl)thiourea is unique due to the presence of the 4-methylsulfinylbutyl groups, which impart distinct chemical and biological properties. These groups enhance its solubility and reactivity compared to other thiourea derivatives .
Properties
CAS No. |
246224-85-1 |
|---|---|
Molecular Formula |
C11H24N2O2S3 |
Molecular Weight |
312.5 g/mol |
IUPAC Name |
1,3-bis(4-methylsulfinylbutyl)thiourea |
InChI |
InChI=1S/C11H24N2O2S3/c1-17(14)9-5-3-7-12-11(16)13-8-4-6-10-18(2)15/h3-10H2,1-2H3,(H2,12,13,16) |
InChI Key |
YFUNNMOSBVJLEZ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)CCCCNC(=S)NCCCCS(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2'-[(4-{(E)-[2-(Pyridin-4-yl)-1,3-benzothiazol-6-yl]diazenyl}phenyl)azanediyl]di(ethan-1-ol)](/img/structure/B14253091.png)
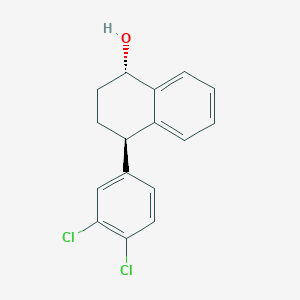
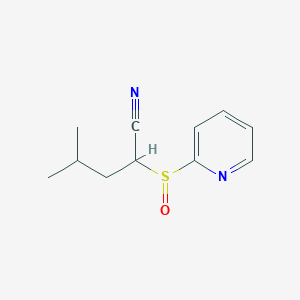

![(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid](/img/structure/B14253119.png)
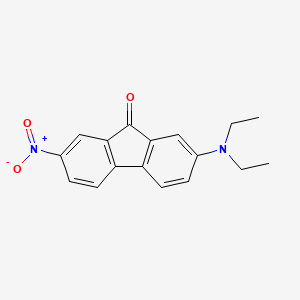
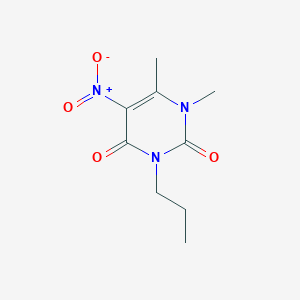
phosphanium bromide](/img/structure/B14253130.png)
![4-[5-(Dimethylamino)thiophen-2-yl]-1-methylpyridin-1-ium](/img/structure/B14253134.png)
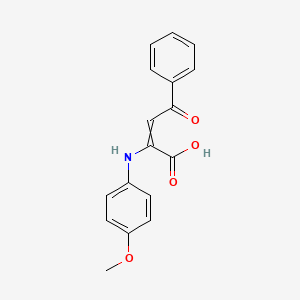
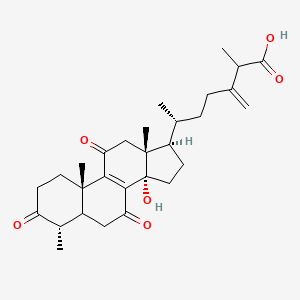
![4,4'-(Propane-1,3-diyl)bis[1-(prop-2-en-1-yl)piperidine]](/img/structure/B14253155.png)
